molecular formula C11H16N2O B1663397 Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- CAS No. 161416-43-9

Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-

Cat. No.: B1663397
CAS No.: 161416-43-9
M. Wt: 192.26 g/mol
InChI Key: MVLJPWPLDPHKST-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methoxy group linked to a chiral pyrrolidine moiety. The presence of the chiral center in the pyrrolidine ring adds to the complexity and potential specificity of its interactions in biological systems.

Scientific Research Applications

Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a ligand for receptor studies.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chiral Center: The chiral center is introduced using enantioselective synthesis techniques, such as asymmetric hydrogenation or chiral auxiliary-based methods.

    Attachment of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol or other methoxy-containing reagents.

    Coupling with Pyridine: The final step involves coupling the pyrrolidine moiety with a pyridine ring, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center in the pyrrolidine ring allows for enantioselective binding, which can lead to specific biological effects. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: A well-known pyridine derivative with a similar structure but different biological activity.

    Anabasine: Another pyridine alkaloid with structural similarities.

    Lobeline: A compound with a similar pyrrolidine ring but different substituents.

Uniqueness

Pyridine, 3-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is unique due to its specific chiral center and the combination of the pyridine and pyrrolidine moieties

Properties

CAS No.

161416-43-9

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine

InChI

InChI=1S/C11H16N2O/c1-13-7-3-4-10(13)9-14-11-5-2-6-12-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3/t10-/m0/s1

InChI Key

MVLJPWPLDPHKST-JTQLQIEISA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=CN=CC=C2

SMILES

CN1CCCC1COC2=CN=CC=C2

Canonical SMILES

CN1CCCC1COC2=CN=CC=C2

Synonyms

3-(2-(pyrrolidinyl)methoxy)pyridine
A 84543
A-84543

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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